molecular formula C10H16N2O2 B3416468 ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 83405-70-3

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B3416468
CAS No.: 83405-70-3
M. Wt: 196.25 g/mol
InChI Key: RCXMILPYEKVQLB-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrazole (B372694) Synthesis Methodologies

The journey of pyrazole chemistry began in the late 19th century, with the German chemist Ludwig Knorr first coining the term "pyrazole" in 1883. Knorr's pioneering work involved the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a foundational method now famously known as the Knorr pyrazole synthesis. This reaction, which can produce two regioisomeric pyrazoles depending on the reaction conditions and the nature of the substituents on the dicarbonyl compound and hydrazine, remains a cornerstone of pyrazole synthesis to this day.

Another seminal contribution came from the German chemist Hans von Pechmann, who in 1898, developed a method for synthesizing pyrazoles from acetylenes and diazomethane. The Pechmann pyrazole synthesis offered an alternative route to these heterocyclic compounds and further expanded the toolkit available to organic chemists.

Over the decades, these classical methods have been refined and supplemented by a plethora of innovative synthetic strategies. The evolution of pyrazole synthesis has been marked by a drive towards greater efficiency, regioselectivity, and substrate scope. Modern methodologies include multicomponent reactions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed cross-coupling reactions, which allow for the construction of highly functionalized and structurally diverse pyrazole derivatives. This continuous development has been crucial in unlocking the full potential of the pyrazole scaffold in various scientific disciplines.

Fundamental Importance of the Pyrazole Scaffold in Contemporary Organic Chemistry and Medicinal Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in the structures of a wide range of biologically active compounds and approved drugs. fishersci.ca Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal framework for designing molecules that can effectively interact with biological targets.

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological activity. This has led to the discovery and development of pyrazole-containing drugs with a broad spectrum of therapeutic applications.

Table 1: Examples of Approved Drugs Containing a Pyrazole Moiety

Drug Name Therapeutic Class
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Sildenafil Erectile dysfunction treatment (PDE5 inhibitor)
Ruxolitinib Anticancer (JAK inhibitor)
Ibrutinib Anticancer (BTK inhibitor)

Beyond its role in blockbuster drugs, the pyrazole scaffold is a key component in compounds exhibiting a vast array of biological activities, including:

Antimicrobial: Effective against various bacterial and fungal strains.

Antiviral: Showing promise in the inhibition of viral replication.

Anticancer: A core structure in many targeted cancer therapies.

Anti-inflammatory: As exemplified by the COX-2 inhibitors.

Analgesic: Providing pain relief through various mechanisms.

Anticonvulsant: Used in the management of seizure disorders.

In organic synthesis, pyrazoles serve as versatile intermediates and building blocks for the construction of more complex molecular architectures, including fused heterocyclic systems and ligands for catalysis. The ability to selectively functionalize the pyrazole ring makes it an invaluable tool for chemists engaged in the synthesis of novel organic materials and pharmaceuticals.

Strategic Position of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate within the Pyrazole Class and its Identified Research Utility

Within the diverse family of pyrazole derivatives, this compound holds a strategic position as a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents. fishersci.ca Its structure is characterized by a pyrazole ring substituted with a sterically bulky tert-butyl group at the 3-position and an ethyl carboxylate group at the 5-position. These features impart specific properties to the molecule that are highly advantageous for synthetic applications.

The tert-butyl group can provide steric hindrance that influences the regioselectivity of subsequent reactions and can also enhance the metabolic stability and lipophilicity of the final products. The ethyl carboxylate group, on the other hand, is a versatile functional handle that can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, and alcohols. This allows for the straightforward elaboration of the pyrazole scaffold into more complex target molecules.

The primary identified research utility of this compound is as a key pharmaceutical intermediate. fishersci.ca While specific, large-scale applications in marketed drugs are not extensively documented in publicly available literature, its availability from chemical suppliers and its appearance in the context of synthetic methodology development underscore its importance in the discovery phase of new chemical entities.

The synthesis of pyrazole-5-carboxylates, such as the title compound, can be achieved through established methods, often involving the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives. For instance, the synthesis of structurally similar pyrazole esters has been reported, providing a template for the preparation of this compound. researchgate.net

Research has demonstrated that pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives are crucial starting materials for the synthesis of compounds with potent biological activities. For example, various substituted ethyl 1H-pyrazole-5-carboxylate derivatives have been synthesized and evaluated as potent anti-inflammatory agents. sigmaaldrich.com The synthetic accessibility and the potential for chemical modification of these pyrazole esters make them attractive starting points for the development of new therapeutics.

The strategic importance of this compound lies in its role as a versatile scaffold that can be elaborated into a diverse range of more complex molecules. Its utility is not in its own biological activity per se, but in its potential to be a foundational piece in the construction of novel compounds with desired pharmacological properties. As the quest for new and more effective drugs continues, the demand for such well-defined and strategically functionalized building blocks is likely to grow, solidifying the importance of this compound in the landscape of advanced organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMILPYEKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952001
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294852-57-6, 83405-70-3
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10952001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83405-70-3
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Chemical Reactivity and Derivatization Strategies of Ethyl 3 Tert Butyl 1h Pyrazole 5 Carboxylate

Transformations of the Ester Functional Group

The ethyl ester moiety of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is amenable to several classical transformations, providing access to key intermediates such as carboxylic acids, other esters, alcohols, amides, and hydrazides.

Hydrolysis to Pyrazole (B372694) Carboxylic Acids

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for further derivatization, such as amide bond formation. This hydrolysis is typically achieved under basic conditions. For instance, similar pyrazole esters are hydrolyzed by heating with a base like potassium hydroxide (B78521) in an alcoholic solvent. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is subsequently protonated during acidic workup to afford the free carboxylic acid, 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid.

Table 1: General Conditions for Hydrolysis of Pyrazole Esters

Reactant Reagents Solvent Conditions Product

Transesterification Reactions

While specific examples for this compound are not prevalent, transesterification is a standard method for converting one ester into another. This reaction can be catalyzed by either acids or bases and involves reacting the parent ester with an excess of a different alcohol. For example, reacting the ethyl ester with methanol (B129727) under acidic or basic conditions would yield mthis compound. The reaction is reversible, and driving it to completion typically requires using the desired alcohol as the solvent or removing the displaced ethanol.

Reduction to Corresponding Alcohols

The ester group can be readily reduced to a primary alcohol, (3-(tert-butyl)-1H-pyrazol-5-yl)methanol. This transformation is commonly accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). encyclopedia.pub The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde. This method is highly efficient for converting pyrazole esters to their corresponding alcohols. encyclopedia.pub

Formation of Amides and Hydrazides

The synthesis of amides and hydrazides from this compound provides access to a broad class of compounds with significant biological relevance. nih.gov

Hydrazides are synthesized directly from the ester by reaction with hydrazine (B178648) hydrate, often in an alcohol solvent. connectjournals.com This reaction, known as hydrazinolysis, is typically efficient and leads to the formation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. connectjournals.com

Amide formation generally proceeds via a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting carboxylic acid is then activated, commonly by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), and subsequently reacted with a primary or secondary amine to yield the desired amide. researchgate.net Alternatively, various modern coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine, bypassing the need for the acid chloride intermediate. researchgate.netbeilstein-journals.org

Table 2: Synthesis of Hydrazides from Pyrazole Esters

Reactant Reagents Solvent Product

Functionalization at the Pyrazole Nitrogen (N1)

The unsubstituted N1 nitrogen of the pyrazole ring is a key site for introducing structural diversity. N-alkylation and N-arylation reactions are powerful strategies for modifying the compound's steric and electronic properties, which can significantly influence its biological activity and physical characteristics.

N-Alkylation and N-Arylation Reactions for Diverse Pyrazole Analogs

N-Alkylation: The N1 position of the pyrazole ring can be alkylated using various electrophiles under basic conditions. A common method involves deprotonating the pyrazole nitrogen with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). researchgate.net This Sₙ2 reaction typically favors substitution at the less sterically hindered N1 position. researchgate.net Alternative methods have also been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a different approach to N-alkylation. mdpi.comsemanticscholar.org

N-Arylation: The introduction of an aryl group at the N1 position is often achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method. acs.org This reaction typically involves coupling the pyrazole with an aryl iodide or aryl bromide in the presence of a copper(I) catalyst, a ligand (such as a diamine), and a base. acs.org Microwave-assisted, ligand-free copper-catalyzed protocols have also been developed to accelerate these transformations. psu.edu These methods allow for the synthesis of a wide range of N-aryl pyrazole analogs.

Table 3: Representative N-Functionalization Reactions of Pyrazoles

Reaction Type Reagents Catalyst/Base Solvent Product Type
N-Alkylation Alkyl Halide K₂CO₃ DMSO N1-Alkyl Pyrazole

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two nitrogen atoms and the appended substituents.

Electrophilic Aromatic Substitution Patterns

The pyrazole nucleus is generally considered to be electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is a key consideration. For N-unsubstituted pyrazoles, electrophilic attack preferentially occurs at the C4 position. This is because the resonance intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack.

While specific examples of electrophilic substitution on this compound are not extensively documented in the reviewed literature, the general reactivity pattern of pyrazoles provides a strong predictive framework. For instance, the halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been shown to occur selectively at the C4 position, yielding 4-halogenated pyrazole derivatives in good yields. researchgate.netbeilstein-archives.org Similarly, nitration of pyrazole derivatives has been achieved, and with the development of powerful nitrating agents like 5-methyl-1,3-dinitro-1H-pyrazole, controlled mononitration of various aromatic and heteroaromatic compounds is possible. acs.org

It is important to note that the tert-butyl group at the C3 position, being an electron-donating group, would further activate the pyrazole ring towards electrophilic attack. However, its steric bulk might influence the accessibility of the adjacent C4 position to very bulky electrophiles. The ethyl carboxylate group at the C5 position is an electron-withdrawing group, which would deactivate the ring, but its effect is less pronounced at the C4 position compared to the adjacent C5.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring are generally less common than electrophilic substitutions due to the electron-rich nature of the heterocycle. However, such reactions can occur if the ring is substituted with strong electron-withdrawing groups or if a good leaving group is present at a position susceptible to nucleophilic attack. The C3 and C5 positions of the pyrazole ring are more electrophilic than the C4 position and are therefore the more likely sites for nucleophilic attack.

Direct nucleophilic substitution of a hydrogen atom is rare and typically requires harsh conditions. More commonly, nucleophilic substitution occurs on a pyrazole ring that has been pre-functionalized with a suitable leaving group, such as a halogen. For example, studies on 4-halonitro-pyrazolecarboxylic acids have shown that the halogen can be displaced by nucleophiles like arylamines in the presence of a copper catalyst. osti.gov This suggests that a 4-halo derivative of this compound could potentially undergo similar nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C4 position.

Chemical Modifications of the tert-Butyl Moiety

However, recent advances in C-H activation chemistry are expanding the possibilities for functionalizing traditionally inert groups like the tert-butyl group. While not specific to this particular pyrazole, general methodologies for the oxidation of C-H bonds in tert-butyl groups are being developed. These reactions often employ powerful oxidizing agents and catalysts and can lead to the introduction of hydroxyl or other functional groups. The application of such methods to this compound would represent a novel derivatization strategy, but would require careful optimization to ensure selectivity and avoid degradation of the pyrazole core.

Advanced Research Applications of Ethyl 3 Tert Butyl 1h Pyrazole 5 Carboxylate and Its Derivatives

Strategic Role as a Versatile Small Molecule Scaffold in Drug Discovery and Pharmaceutical Research

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate serves as a versatile starting material in the synthesis of more complex molecules. fishersci.ca Its structural features, including the presence of two nitrogen atoms in the pyrazole (B372694) ring, offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. This versatility has made it an attractive scaffold for medicinal chemists aiming to develop new drugs targeting a range of diseases. The tert-butyl group can influence the compound's lipophilicity and steric interactions with biological targets, while the ethyl carboxylate group can be readily converted into other functional groups, such as amides, hydrazides, and other esters, further expanding the chemical space that can be explored.

The pyrazole core itself is a privileged structure in drug discovery, known for its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces. nih.gov The derivatives of this compound are being investigated for their potential to modulate the activity of various enzymes and receptors implicated in disease pathogenesis.

Development of Novel Pyrazole-Containing Compounds with Diverse Biological Activities

The modification of the this compound scaffold has led to the discovery of new compounds with a wide spectrum of biological activities. Researchers have systematically altered the core structure to optimize potency, selectivity, and pharmacokinetic properties, resulting in promising lead compounds for various therapeutic areas.

Antimicrobial and Antifungal Agent Development

While extensive research on the antimicrobial and antifungal properties of derivatives specifically from this compound is limited in publicly available literature, the broader class of pyrazole carboxylate derivatives has shown significant promise. For instance, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity. srce.hrresearchgate.net One of the most active compounds, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited potent antifungal activity against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) value of 0.015 µmol/mL, which was more potent than the standard drug fluconazole (B54011) (MIC = 0.020 µmol/mL). nih.gov Another compound from the same series, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, demonstrated notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 0.038 µmol/mL and 0.067 µmol/mL, respectively, comparable to the standard drug ampicillin. srce.hrnih.gov

These findings suggest that the pyrazole carboxylate scaffold is a viable starting point for the development of new antimicrobial and antifungal agents. Further exploration of derivatives of this compound in this area is warranted.

Table 1: Antimicrobial Activity of Selected Ethyl Pyrazole Carboxylate Derivatives

CompoundTest OrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateCandida parapsilosis0.015Fluconazole0.020
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateEscherichia coli0.038Ampicillin0.033
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylatePseudomonas aeruginosa0.067Ampicillin0.067

Design and Synthesis of Anti-inflammatory Agents (e.g., COX inhibitors, TNF-α production inhibitors)

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, celecoxib. This has spurred significant research into other pyrazole derivatives as potential anti-inflammatory agents. While direct studies on this compound derivatives as COX inhibitors are not extensively documented, research on structurally similar compounds is available. A study on new substituted pyrazole derivatives targeting COX enzymes showed that these compounds exhibited considerable anti-inflammatory activity. nih.gov For example, certain chalcone-substituted pyrazoles demonstrated significant edema inhibition. nih.gov

Another study focused on the synthesis and anti-inflammatory activity of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov The compounds were evaluated using the carrageenan-induced paw edema model in rats. Notably, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity. nih.gov These findings underscore the potential of the ethyl pyrazole carboxylate core in the design of novel anti-inflammatory drugs.

Research into pyrazole derivatives has also explored their ability to inhibit the production of pro-inflammatory cytokines like TNF-α. For instance, certain novel tetrazole-based selective COX-2 inhibitors, which incorporate a pyrazole moiety, have been shown to decrease serum concentrations of TNF-α in rat models. cu.edu.eg

Exploration as Anticancer and Antitumor Agents

The potential of pyrazole derivatives as anticancer agents is an active area of research. nih.gov Although specific studies on this compound derivatives are sparse, a study on 3,5-ditert-butyl-1H-pyrazole (a related compound lacking the ethyl carboxylate group) showed moderate cytotoxic activity against certain cancer cell lines. uwc.ac.za Specifically, at a concentration of 10 μM, this compound was evaluated against pancreatic, breast, and cervical cancer cell lines. nih.govuwc.ac.za

Furthermore, a patent for a series of pyrazolyl urea (B33335) compounds for the treatment of cancer described derivatives of 3-tert-butyl-1H-pyrazol-5-amine. These compounds, which can be synthesized from intermediates like this compound, were designed as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis.

A study on thieno[2,3-c]pyrazole derivatives, which are structurally distinct but contain the pyrazole core, identified a compound with potent and selective cytotoxic effects on a panel of 17 human cancer cell lines, with IC50 values ranging from 0.19 µM to 2.99 µM. mdpi.com This highlights the broad potential of pyrazole-containing scaffolds in oncology research.

Table 2: Cytotoxic Activity of a Related Pyrazole Derivative

CompoundCell LineActivity
3,5-ditert-butyl-1H-pyrazolePancreatic, Breast, Cervical CancerModerate Cytotoxicity at 10 µM

Research into Antidiabetic Compounds

The investigation of pyrazole derivatives as potential antidiabetic agents has yielded promising results. africaresearchconnects.com While direct research on this compound derivatives is limited, studies on other pyrazole carboxylate derivatives have demonstrated significant α-glucosidase and α-amylase inhibitory activity. nih.gov These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia in diabetic patients.

One study on a novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, showed its potential as an antidiabetic agent through in vitro assays. africaresearchconnects.com Another study synthesized two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), which exhibited potent α-glucosidase and α-amylase inhibition. nih.gov

Table 3: Antidiabetic Activity of Selected Pyrazole Derivatives

CompoundEnzymeIC50 (µM)Reference DrugIC50 (µM)
Pyz-1α-glucosidase75.62 ± 0.56Acarbose72.58 ± 0.68
Pyz-1α-amylase119.3 ± 0.75Acarbose115.6 ± 0.574
Pyz-2α-glucosidase95.85 ± 0.92Acarbose72.58 ± 0.68
Pyz-2α-amylase120.2 ± 0.68Acarbose115.6 ± 0.574

Identification of Antitubercular Lead Compounds

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyrazole-containing compounds have been investigated for their potential to address this challenge. While specific research on this compound derivatives for antitubercular activity is not widely published, the broader class of pyrazole derivatives has shown promise.

For example, a series of pyrazoline derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Ra. mdpi.com One compound in this series demonstrated a minimum inhibitory concentration (MIC) of 17 μM. mdpi.com Another study on pyrazolo[1,5-a]pyridine-3-carboxamides identified compounds with nanomolar MIC values against the H37Rv strain of M. tuberculosis. nih.gov These findings indicate that the pyrazole scaffold is a valuable starting point for the development of new antitubercular agents. The unique substitution pattern of this compound could offer new avenues for the design of potent and selective inhibitors of mycobacterial growth.

Modulators of Specific Biological Receptors (e.g., Neurotensin (B549771) Receptors)

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have shown potential as modulators of specific biological receptors, including neurotensin receptors (NTS). Neurotensin is a tridecapeptide that exerts its effects through two main G-protein coupled receptors, NTS1 and NTS2. Modulators of these receptors are of interest for their potential therapeutic applications in various neurological and psychiatric disorders.

Research into the structure-activity relationships (SAR) of pyrazole-based compounds has provided insights into the features required for potent and selective interaction with neurotensin receptors. While specific binding data for this compound is not extensively published, studies on analogous pyrazole derivatives allow for inferences about its potential activity. For instance, the development of selective nonpeptide NTS2 ligands has been a significant goal in neuroscience research. nih.govacs.org

One study identified a selective nonpeptide NTS2 compound, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, highlighting the importance of the pyrazole core in receptor binding. nih.gov The study revealed that substitutions at various positions on the pyrazole ring significantly influence both potency and selectivity for NTS1 versus NTS2 receptors. While this compound is structurally more complex than this compound, it underscores the potential of the pyrazole-carboxylate framework for designing receptor modulators.

The tert-butyl group at the 3-position of the pyrazole ring in this compound is a bulky, lipophilic substituent. In receptor-ligand interactions, such groups can play a crucial role in fitting into specific hydrophobic pockets of the receptor, thereby influencing binding affinity and selectivity. The ethyl carboxylate group at the 5-position provides a potential point for hydrogen bonding and can be modified to introduce other functional groups to fine-tune the pharmacological profile.

Table 1: Structure-Activity Relationship Insights for Pyrazole-Based Neurotensin Receptor Modulators

Structural Moiety General Observation from SAR Studies Potential Role in this compound
Pyrazole Core Essential scaffold for receptor interaction. Provides the fundamental framework for binding to neurotensin receptors.
Substitution at N1 Influences selectivity between NTS1 and NTS2. The unsubstituted NH group allows for potential hydrogen bonding or further derivatization.
Substitution at C3 Affects potency and can occupy hydrophobic pockets. The tert-butyl group likely interacts with a hydrophobic region of the receptor, potentially enhancing affinity.
Substitution at C5 Carboxylate or carboxamide groups are often key for binding. The ethyl carboxylate group can act as a hydrogen bond acceptor and a handle for further chemical modification.

Applications in Agrochemical and Crop Protection Research

The pyrazole ring is a prominent feature in a wide range of commercially successful agrochemicals, including fungicides, insecticides, and herbicides. Pyrazole carboxamide derivatives, in particular, have been extensively developed as potent fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. nih.gov

While this compound is an ester, it serves as a valuable synthetic intermediate for the preparation of a diverse library of pyrazole-5-carboxamide derivatives. The general structure of these agrochemicals often consists of a pyrazole-5-carboxamide core with various substituents on the pyrazole ring and the amide nitrogen, which are optimized to achieve high efficacy against specific pests or pathogens and to ensure favorable physicochemical properties for agricultural use.

Research has shown that the nature of the substituent at the 3-position of the pyrazole ring can significantly impact the biological activity of these compounds. The presence of a lipophilic group, such as the tert-butyl group, can enhance the compound's ability to penetrate the waxy cuticle of plants and the cell membranes of target organisms.

Several studies have reported the synthesis and biological evaluation of novel 1H-pyrazole-5-carboxylic acid derivatives for their insecticidal and fungicidal activities. For example, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and showed good insecticidal activity against Aphis fabae. researchgate.net Another study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov

Table 2: Examples of Biological Activity of Pyrazole-5-Carboxamide Derivatives in Agrochemical Research

Compound Class Target Organism Activity/Efficacy Reference
1H-pyrazole-5-carboxamides with phenyl thiazole moiety Erysiphe graminis (powdery mildew) EC50 of 3.04 mg/L for compound 9b. researchgate.net
1H-pyrazole-5-carboxamides with phenyl thiazole moiety Aphis fabae (bean aphid) LC50 of 3.81 mg/L for compound 9l. researchgate.net
Isoxazolol pyrazole carboxylates Rhizoctonia solani (sheath blight) EC50 of 0.37 µg/mL for compound 7ai. nih.gov
1H-pyrazole-5-carboxylic acid derivatives with oxazole/thiazole rings Aphis fabae (bean aphid) 85.7% mortality at 12.5 mg/L for compound 7h. researchgate.net

These findings highlight the versatility of the pyrazole-5-carboxylate scaffold as a template for the discovery of new crop protection agents. This compound is a key starting material for accessing such derivatives through straightforward amidation reactions.

Utilization in Materials Science and Polymer Chemistry (e.g., as ligands in coordination chemistry)

In the realm of materials science and polymer chemistry, pyrazole-carboxylate ligands are of significant interest for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are assembled from metal ions or clusters linked by organic ligands, and they exhibit a wide range of properties and potential applications, including gas storage, catalysis, and sensing.

This compound, after hydrolysis to the corresponding carboxylic acid, can act as a versatile ligand. The pyrazole ring offers two nitrogen atoms (a pyridinic and a pyrrolic nitrogen) and the carboxylate group provides two oxygen atoms, all of which can potentially coordinate to metal centers. This multi-dentate character allows for the formation of diverse and intricate coordination networks.

The presence of the bulky tert-butyl group on the pyrazole ring can have a profound impact on the resulting coordination polymer's structure and properties. Steric hindrance from the tert-butyl group can influence the coordination geometry around the metal center, control the dimensionality of the resulting network, and create pores or channels within the material. Furthermore, the hydrophobic nature of the tert-butyl group can affect the sorption properties of the coordination polymer, making it more amenable to capturing non-polar guest molecules.

The synthesis of coordination polymers often involves the reaction of a metal salt with a suitable organic ligand under specific conditions. The choice of metal ion, ligand, and reaction conditions (e.g., solvent, temperature) determines the final structure and properties of the material. The use of pyrazole-carboxylate ligands has been shown to yield coordination polymers with interesting magnetic and photoluminescent properties.

Table 3: Potential Coordination Modes of 3-tert-butyl-1H-pyrazole-5-carboxylate Ligand

Coordination Site(s) Binding Mode Potential Structural Outcome
N2 of pyrazole and one O of carboxylate Chelating Formation of discrete metal complexes or low-dimensional polymers.
N2 of pyrazole and both O of carboxylate Bridging Creation of higher-dimensional networks (2D or 3D).
N1 and N2 of pyrazole (as pyrazolate) and carboxylate Bridging Formation of robust and porous metal-organic frameworks.

The continued exploration of this compound and its derivatives in these advanced research areas is expected to yield novel compounds with significant potential in medicine, agriculture, and materials science.

Future Perspectives and Emerging Directions in Pyrazole Carboxylate Research

Innovation in Sustainable and Atom-Economical Synthetic Methodologies for Pyrazole (B372694) Scaffolds

The synthesis of pyrazole derivatives has traditionally involved methods that can be harsh, requiring toxic solvents and generating significant waste. benthamdirect.comresearchgate.net In response, the principles of green chemistry are increasingly guiding the development of new synthetic protocols. nih.govresearchgate.net The focus is on creating methodologies that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical. nih.govresearchgate.net

Key innovations in this area include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. nih.govrsc.org MCRs offer high atom economy and operational simplicity, making them ideal for industrial production. rsc.org

Green Solvents and Catalysts : There is a significant shift towards using water or other eco-friendly solvents instead of hazardous organic ones. researchgate.net Furthermore, the use of recyclable catalysts, including magnetic nanocatalysts and biocatalysts, minimizes waste and environmental impact. researchgate.netresearchgate.net

Energy-Efficient Techniques : Methods such as microwave irradiation and ultrasound assistance are being employed to accelerate reaction times, often under solvent-free conditions, thereby reducing energy consumption. benthamdirect.comnih.gov

Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters like temperature and pressure, improves safety, and facilitates scalability from the lab to industrial production. nih.govmdpi.com This technique is particularly well-suited for managing hazardous reagents and optimizing reaction efficiency. nih.gov

These sustainable approaches aim to reduce or eliminate the use of hazardous substances, aligning with the core tenets of green chemistry. jetir.org

Sustainable MethodologyDescriptionKey AdvantagesReference
Multicomponent Reactions (MCRs)Combining three or more starting materials in a single synthetic operation.High atom economy, operational simplicity, reduced waste, high conversion rates. nih.govrsc.org
Use of Green SolventsEmploying environmentally benign solvents like water or ethanol.Reduces toxicity and environmental pollution. researchgate.net
Alternative Energy SourcesUtilizing microwave irradiation or ultrasound to drive reactions.Shorter reaction times, increased yields, reduced energy consumption. benthamdirect.comnih.gov
Flow ChemistryPerforming reactions in a continuous flowing stream rather than a batch.Enhanced safety, precise reaction control, improved scalability and efficiency. nih.govmdpi.com
Recyclable CatalystsUsing catalysts that can be easily recovered and reused, such as magnetic nanoparticles.Minimizes catalyst waste and reduces overall cost. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazole Derivative Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and identification of novel therapeutic agents. jmpas.comresearchgate.net For pyrazole derivatives, these computational tools offer a powerful approach to navigate the vast chemical space and predict the biological activity of new compounds. jmpas.com

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms are used to build QSAR models that correlate the structural features of pyrazole derivatives with their biological activities. jmpas.com These models can then predict the potency of untested compounds, guiding the synthesis of more effective drug candidates. jmpas.com

Virtual Screening and Lead Identification : Deep learning models can rapidly screen large virtual libraries of pyrazole-based structures to identify candidates with a high probability of binding to a specific biological target. nih.gov This significantly reduces the time and cost associated with experimental screening.

De Novo Drug Design : AI can generate entirely new molecular structures with desired pharmacological properties. This allows for the exploration of novel pyrazole scaffolds that may not be accessible through traditional design strategies.

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. ML models can forecast these properties, helping to prioritize compounds with favorable drug-like profiles. ekb.eg

The integration of these technologies provides a more cost-effective and efficient pathway to identify and optimize lead compounds for novel pyrazole-based therapeutics. eurasianjournals.com

Elucidation of Novel Biological Targets and Therapeutic Modalities for Pyrazole-Based Compounds

The pyrazole scaffold is a versatile pharmacophore present in drugs targeting a wide array of biological pathways. researchgate.netekb.eg While well-known for their roles as anti-inflammatory agents (e.g., Celecoxib) and anticancer therapies, ongoing research is uncovering new biological targets and therapeutic applications for pyrazole derivatives. mdpi.comnih.gov

Emerging areas of interest include:

Anticancer Agents : Pyrazole derivatives are being investigated as inhibitors of various targets crucial for cancer progression, such as cyclin-dependent kinases (CDK2), vascular endothelial growth factor receptor (VEGFR-2), and Bruton's tyrosine kinase (BTK). nih.gov Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines continues to be a major focus. nih.govnih.gov

Antimicrobial Agents : With the rise of antimicrobial resistance, there is an urgent need for new drugs. Pyrazole compounds have shown promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. nih.govnih.govmdpi.com

Neurodegenerative and CNS Disorders : Some pyrazole derivatives act as cannabinoid CB1 receptor antagonists, which have potential applications in treating obesity and other central nervous system disorders. nih.govscispace.com

Antiviral Activity : Recent studies have explored pyrazole derivatives as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting their potential in developing new antiviral therapies. nih.gov

The structural versatility of the pyrazole ring allows for fine-tuning of its pharmacological profile, making it a privileged scaffold for developing drugs against a growing list of diseases. researchgate.net

Therapeutic AreaPotential Biological Targets/MechanismsExample ApplicationsReference
OncologyKinase inhibition (EGFR, VEGFR-2, CDK2), Tubulin polymerization, Apoptosis induction.Breast, colon, lung, and liver cancer. nih.govnih.gov
Infectious DiseasesInhibition of microbial enzymes (e.g., 14-alpha demethylase), disruption of cell wall formation.Antibacterial (e.g., against M. tuberculosis), Antifungal. nih.govijnrd.org
CNS DisordersCannabinoid CB1 receptor antagonism.Obesity, schizophrenia. nih.govscispace.com
InflammationCyclooxygenase-2 (COX-2) inhibition.Anti-inflammatory, analgesic. nih.gov
VirologyInhibition of viral enzymes like SARS-CoV-2 Mpro.COVID-19 and other viral infections. nih.gov

Development of Advanced In Silico Screening and Predictive Modeling for Pyrazole Library Design

Computational chemistry has become an indispensable tool for modern drug discovery, offering a cost-effective and efficient means to design and evaluate new molecules before their synthesis. eurasianjournals.com For pyrazole library design, in silico techniques enable the rational exploration of chemical diversity to identify compounds with high therapeutic potential. ijpbs.com

Advanced computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., a pyrazole derivative) when bound to a biological target, such as a protein or enzyme. ijnrd.orgnih.gov It helps in understanding binding modes and estimating binding affinity, which is crucial for identifying potent inhibitors. eurasianjournals.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and conformational changes of a ligand-receptor complex over time. eurasianjournals.com This helps to assess the stability of the binding interaction predicted by docking studies. nih.gov

3D-QSAR and Pharmacophore Modeling : Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the 3D structures of molecules. nih.gov These models help in designing new compounds with enhanced activity. nih.gov

Virtual Screening : This involves the computational screening of large compound libraries against a target protein to identify potential hits. ijnrd.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.govijnrd.org

These in silico methods allow for the creation of focused pyrazole libraries enriched with compounds likely to exhibit desired biological activities, thereby streamlining the drug discovery pipeline. nih.govmdpi.com

Challenges and Opportunities in the Scale-Up and Industrial Translation of Pyrazole Carboxylate Syntheses

While many novel synthetic methods for pyrazole carboxylates show promise at the laboratory scale, their translation to industrial production presents a distinct set of challenges and opportunities. The economic viability and sustainability of large-scale synthesis are paramount for the successful commercialization of new pharmaceuticals.

Challenges:

Cost of Starting Materials : The accessibility and cost of specialized starting materials can be a significant barrier to large-scale production. jetir.org

Reaction Conditions : Methods that require harsh conditions, high temperatures, or specialized equipment may be difficult and expensive to implement on an industrial scale. researchgate.net

Purification : Isolating the final product with high purity can be complex and costly, especially for multicomponent reactions that may yield side products.

Regulatory Compliance : Industrial processes must adhere to strict regulatory standards for safety and environmental impact, which can add complexity to the scale-up process.

Opportunities:

Process Optimization : There is a significant opportunity to optimize reaction conditions for efficiency and cost-effectiveness. Continuous flow chemistry, for example, is inherently more scalable and controllable than traditional batch processing. nih.gov

Green Chemistry Implementation : Adopting green synthetic routes can reduce environmental impact and may also lower costs by minimizing solvent use and waste treatment. benthamdirect.comresearchgate.net

Catalyst Development : The development of highly efficient and reusable catalysts is crucial for making synthetic processes more economical and sustainable at an industrial level. nih.gov

Telescoped Synthesis : Combining multiple synthetic steps into a single, continuous process without isolating intermediates can dramatically improve efficiency and reduce production time and cost. mit.edu

Overcoming these challenges through innovative process development will be key to realizing the full therapeutic and commercial potential of promising pyrazole carboxylate compounds.

Q & A

Q. What are the optimal synthetic routes for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with tert-butyl hydrazine derivatives. Key steps include:
  • Reagent Selection : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce substituents .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Yields can be improved by optimizing reaction time (12–24 hours) and temperature (80–100°C).

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ 1.2–1.4 ppm for protons, δ 28–32 ppm for carbons) and ester carbonyl (δ 165–170 ppm) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3100–3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1234) .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :
  • Storage : Keep in a cool (<25°C), dry environment away from strong oxidizers. Use amber glass vials to prevent photodegradation .
  • Decomposition Risks : Avoid sparks/open flames; thermal decomposition releases toxic gases (e.g., CO, NOₓ) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model substituent effects on reactivity .
  • Docking Studies : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes) .
  • Machine Learning : Train models on existing pyrazole datasets to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for pyrazole derivatives?

  • Methodological Answer :
  • Validation Tools : Use Mercury CSD 2.0 to compare experimental crystal structures with computational geometry optimizations .
  • Error Analysis : Check for solvent effects in NMR simulations (e.g., using COSMO-RS) .
  • Cross-Validation : Overlay experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Q. How can hydrogen bonding patterns in the crystal structure of this compound predict supramolecular assembly?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury .
  • Packing Similarity : Compare with Cambridge Structural Database (CSD) entries to identify recurring motifs .
  • Energy Frameworks : Calculate interaction energies (Hirshfeld surface analysis) to prioritize dominant packing forces .

Q. What methodologies address low reproducibility in synthesizing tert-butyl-substituted pyrazole derivatives?

  • Methodological Answer :
  • Parameter Screening : Design-of-experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction conditions dynamically .
  • Crystallization Control : Seed crystals or employ anti-solvent addition to ensure consistent polymorph formation .

Data Contradiction Analysis

Q. How to interpret conflicting data regarding the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Controlled Studies : Replicate experiments at varying pH (1–6) and monitor degradation via HPLC .
  • Mechanistic Probes : Use ¹⁸O isotopic labeling to trace ester hydrolysis pathways .
  • Computational Modeling : Calculate hydrolysis activation energies (DFT) to identify pH-sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.